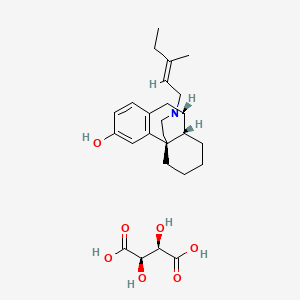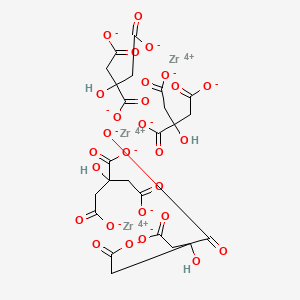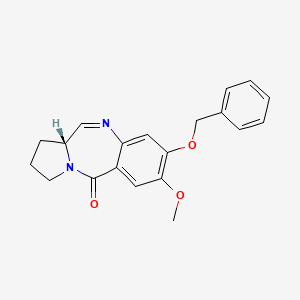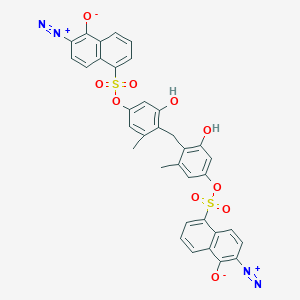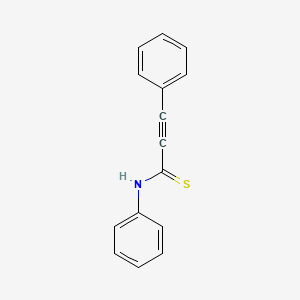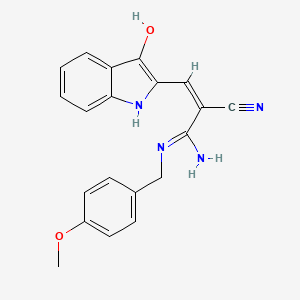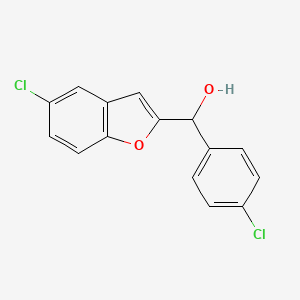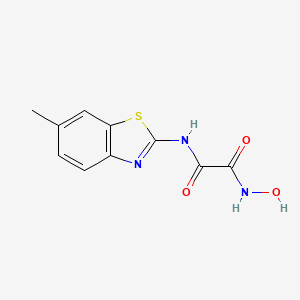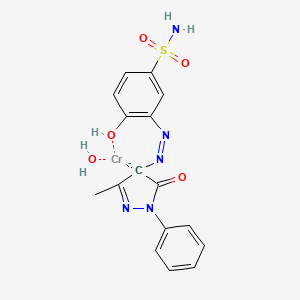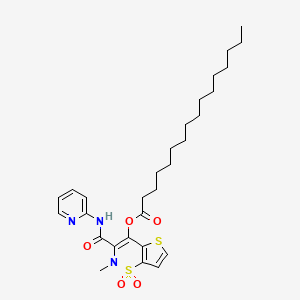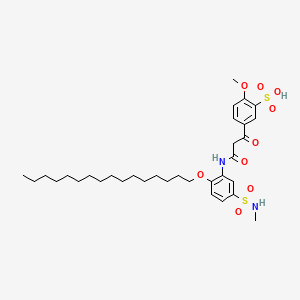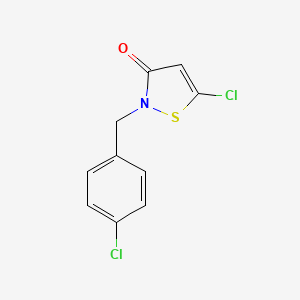
5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone is a chemical compound known for its antimicrobial properties. It is widely used in various industrial applications, particularly as a preservative and biocide. The compound’s structure includes a chlorinated benzyl group attached to an isothiazolone ring, which contributes to its effectiveness against a broad spectrum of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone typically involves the reaction of 4-chlorobenzyl chloride with 5-chloro-3(2H)-isothiazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity starting materials and solvents to ensure the quality and consistency of the final product. The compound is then purified through various techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The chlorinated benzyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chlorinated benzyl group in the presence of a base to form new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated isothiazolone derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.
Scientific Research Applications
5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its antimicrobial properties make it valuable in studying the effects of biocides on different microorganisms and in developing new antimicrobial agents.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent in medical devices and formulations.
Industry: The compound is widely used as a preservative in paints, coatings, adhesives, and other industrial products to prevent microbial growth and extend shelf life.
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further contributing to its biocidal effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative with antimicrobial properties, commonly used in combination with 5-Chloro-2-(4-chlorobenzyl)-3(2H)-isothiazolone for enhanced efficacy.
1,2-Benzisothiazolin-3-one: A related compound with similar biocidal properties, often used in industrial applications as a preservative.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: A more potent isothiazolone derivative used in high-performance biocidal formulations.
Uniqueness
This compound stands out due to its broad-spectrum antimicrobial activity and stability under various conditions. Its unique structure allows it to be effective against a wide range of microorganisms, making it a versatile and valuable compound in both research and industrial applications.
Properties
CAS No. |
66159-95-3 |
|---|---|
Molecular Formula |
C10H7Cl2NOS |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7Cl2NOS/c11-8-3-1-7(2-4-8)6-13-10(14)5-9(12)15-13/h1-5H,6H2 |
InChI Key |
OAXDQNNDDZCSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


